molecular formula C7H3ClINS B13029644 5-Chloro-2-iodobenzo[d]thiazole CAS No. 2941-57-3

5-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B13029644
CAS No.: 2941-57-3
M. Wt: 295.53 g/mol
InChI Key: ORZONXCYXUUHBT-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzo[d]thiazole is a heterocyclic compound that features both chlorine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodobenzo[d]thiazole typically involves the iodination and chlorination of benzothiazole derivatives. One common method starts with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom . Another approach involves the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is a green and efficient method .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step reactions starting from readily available raw materials. The process usually includes iodination, chlorination, and subsequent purification steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodobenzo[d]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: Both electrophilic and nucleophilic substitutions are common due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Chloro-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing melanin production . The compound’s halogen atoms play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile compound for various applications .

Properties

CAS No.

2941-57-3

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

5-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

ORZONXCYXUUHBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)I

Origin of Product

United States

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